REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6]O)[CH2:2][CH2:3][OH:4]>O>[OH:4][CH2:3][CH2:2][N:1]1[CH2:6][CH2:5][N:1]([CH2:2][CH2:3][OH:4])[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
170.8 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCN(CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |